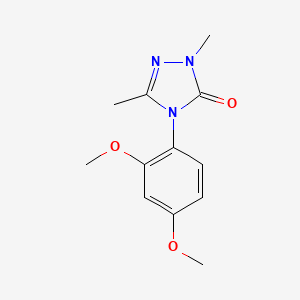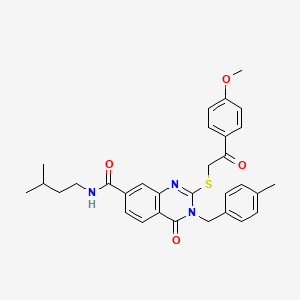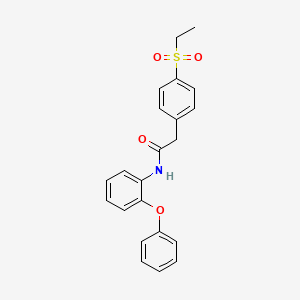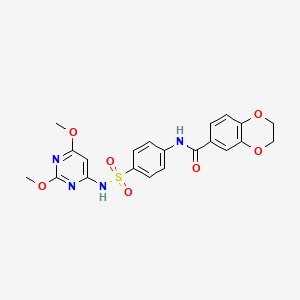
4-(2,4-dimethoxyphenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(2,4-dimethoxyphenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one” is a triazole derivative. Triazoles are a class of five-membered ring compounds that contain three nitrogen atoms and two carbon atoms in the ring . They are known for their diverse range of biological activities and are used in various fields such as medicinal chemistry and agriculture .
Molecular Structure Analysis
The molecular structure of this compound would likely include a triazole ring attached to a 2,4-dimethoxyphenyl group and a methyl group. The exact structure would depend on the specific locations of these groups on the triazole ring .
Chemical Reactions Analysis
Triazoles are known to undergo various chemical reactions. They can act as ligands in coordination chemistry, forming complexes with metals. They can also undergo N-alkylation and N-arylation reactions, among others .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence and location of functional groups, the overall size and shape of the molecule, and the presence of any chiral centers .
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
The compound has been used in the synthesis of novel N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives, which have shown potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . These compounds inhibit bacterial RNA polymerase (RNAP), a key enzyme involved in the synthesis of RNAs in bacteria .
Inhibition of RNA Polymerase
The compound has been found to inhibit Escherichia coli RNAP with an IC50 value of 19.4 ± 1.3 μM . This suggests that it could be used as a lead structure for developing potent bacterial RNAP inhibitors .
Cytotoxicity
The compound has shown cytotoxicity against LO2 cells with an IC50 value of 18.5 ± 1.89 μM . This indicates its potential use in cancer research and treatment .
Synthesis of Heterostilbene Derivatives
The compound has been used in the synthesis of a new “heterostilbene-type” compound, namely (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate . This compound was synthesized as an unprecedented side product of the Biginelli reaction .
Biginelli Reaction
The compound has been used in the Biginelli reaction, a multicomponent reaction used to synthesize dihydropyrimidinone (DHPM) derivatives . This reaction involves three components—an aldehyde, a carbonyl compound possessing the acidic C-H moiety, and urea or its derivatives—under acidic reaction conditions .
Molecular Docking Studies
Molecular docking studies have revealed that the compound interacts with the switch region of the bacterial RNAP . This information is crucial for understanding the binding mode of these synthesized compounds and can guide the design of new drugs .
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions. This can include using personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(2,4-dimethoxyphenyl)-2,5-dimethyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-8-13-14(2)12(16)15(8)10-6-5-9(17-3)7-11(10)18-4/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQDLOVPXMHRMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=C(C=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dimethoxyphenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2556542.png)







![3-(Ethylthio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2556557.png)
![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2556558.png)
![3-(3,4-dichlorophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide](/img/structure/B2556559.png)
![Tert-butyl N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]carbamate](/img/structure/B2556560.png)

![6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime](/img/structure/B2556565.png)